molecular formula C24H18Cl4N2 B10919209 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B10919209
M. Wt: 476.2 g/mol
InChI Key: OLDLRMQZCUCLKX-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its complex structure, which includes multiple chlorinated phenyl groups and a methylbenzyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and solvents like ethanol or dimethylformamide are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Halogenated phenyl groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the halogens.

Scientific Research Applications

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole: Lacks the 2-methylbenzyl substituent.

    3,5-bis(4-chlorophenyl)-4-methyl-1H-pyrazole: Contains fewer chlorine atoms on the phenyl groups.

    4-methyl-1-(2-methylbenzyl)-1H-pyrazole: Lacks the chlorinated phenyl groups.

Uniqueness

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole is unique due to its specific combination of chlorinated phenyl groups and a methylbenzyl substituent, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18Cl4N2

Molecular Weight

476.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C24H18Cl4N2/c1-14-5-3-4-6-18(14)13-30-24(17-8-10-20(26)22(28)12-17)15(2)23(29-30)16-7-9-19(25)21(27)11-16/h3-12H,13H2,1-2H3

InChI Key

OLDLRMQZCUCLKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)C)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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